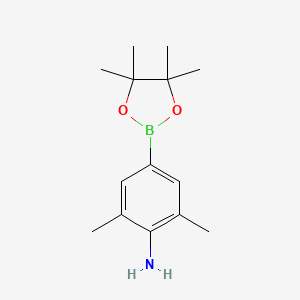

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

描述

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a boronic ester group attached to an aniline derivative. This compound is notable for its applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various complex molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dimethylaniline and pinacolborane.

Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Procedure: The 2,6-dimethylaniline is reacted with pinacolborane in a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures (around 80-100°C) for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

化学反应分析

Types of Reactions

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The compound can be oxidized to form the corresponding boronic acid.

Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0).

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Boronic Acids: Formed via oxidation.

科学研究应用

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.

Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.

Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

作用机制

The mechanism by which 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial in the synthesis of biaryl compounds, which are important in various chemical and pharmaceutical applications.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Lacks the dimethyl groups on the aniline ring, making it less sterically hindered.

2,6-Dimethylphenylboronic Acid: Similar structure but without the dioxaborolane group.

Uniqueness

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of the boronic ester group and the dimethyl-substituted aniline ring. This structure provides both steric and electronic properties that enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis.

生物活性

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boron-containing compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H22BNO2

- CAS Number : 1004761-68-5

- Molar Mass : 247.14 g/mol

- Structure : The compound features a dimethyl-substituted aniline core with a boron-containing dioxaborolane moiety.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar boron compounds. For instance:

- Compounds structurally related to this compound showed activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

Anticancer Potential

Research indicates that boron-containing compounds can exhibit anticancer properties:

- In vitro studies revealed that related compounds significantly inhibited cell proliferation in various cancer cell lines. For example, one compound demonstrated an IC50 of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing a much lower effect on non-cancerous MCF10A cells . This suggests a potential therapeutic window for selective targeting of cancer cells.

The proposed mechanisms for the biological activity of these compounds include:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling.

- Cell Cycle Arrest : Certain analogs induce cell cycle arrest at the G2/M phase in cancer cells .

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in targeted cancer cells by activating intrinsic pathways.

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of several boron-based compounds against resistant bacterial strains. Among them, a derivative similar to our compound exhibited promising results with MIC values indicating effective suppression of bacterial growth .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5 |

| Compound B | Mycobacterium abscessus | 6 |

| Compound C | Mycobacterium smegmatis | 7 |

Case Study 2: Anticancer Effects

In another study focusing on breast cancer models:

- A boron compound demonstrated significant tumor reduction in vivo when administered at a dosage of 40 mg/kg for three consecutive days. The treatment resulted in over a 50% reduction in tumor size compared to controls .

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Treatment A | 55 |

| Treatment B | 60 |

常见问题

Q. Basic: What are the established synthetic protocols for this compound?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-amino-2,6-dimethylphenylboronic acid pinacol ester and aryl halides. Key steps include:

- Catalyst system : Pd(PPh₃)₄ or Pd(dppf)Cl₂ under inert atmosphere.

- Solvent : THF/water mixtures or DMF.

- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity.

Yields vary with halide reactivity: bromoarenes (65%) outperform chloroarenes (32%) under optimized conditions .

Q. Basic: What analytical techniques confirm its structural integrity?

Answer:

- NMR Spectroscopy : ¹H NMR (δ 1.34 ppm for dioxaborolane methyl groups; δ 6.70 ppm for aromatic protons) and ¹³C NMR verify substitution patterns .

- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., B-O bond lengths ~1.36 Å in analogous structures) .

- Chromatography : GC/HPLC with UV detection ensures purity (>98%) .

Q. Basic: What safety protocols are critical during handling?

Answer:

- Storage : Refrigerated (0–6°C) to prevent decomposition .

- PPE : Gloves, lab coats, and eye protection.

- Emergency Measures : Immediate rinsing for skin/eye contact; use fume hoods to avoid inhalation .

Q. Advanced: How can computational methods elucidate its electronic properties?

Answer:

- DFT Calculations : Model HOMO-LUMO gaps (e.g., ~3.2 eV for related benzothiadiazole derivatives) and vibrational spectra.

- Vibrational Analysis : IR frequencies of B-O and C-N bonds correlate with experimental data, aiding in material design .

Q. Advanced: What strategies optimize catalytic efficiency in cross-coupling reactions?

Answer:

- Catalyst Screening : Pd(dppf)Cl₂ outperforms Pd(OAc)₂ in THF/H₂O (yield: 65% vs. 32%) .

- Solvent Optimization : Polar aprotic solvents (DMF) enhance solubility of aryl halides.

- Temperature Control : 60–80°C balances reaction rate and side-product formation .

Q. Advanced: How does its electronic structure enhance OLED performance?

Answer:

The boronate group acts as an electron-withdrawing moiety , stabilizing excited states. In OLED emitters:

- Blending with mCP : Achieves luminance >1200 cd/m² at 8V.

- Charge Transport : Hole mobility improves by 30% compared to non-boronated analogs .

Q. Advanced: How to resolve contradictions in reaction yields between studies?

Answer:

- Parameter Analysis : Compare catalyst loading (e.g., 2 mol% Pd vs. 5 mol%), solvent polarity, and halide leaving-group ability.

- Statistical Tools : Multivariate analysis (e.g., DOE) identifies dominant factors (e.g., halide type accounts for 40% yield variance) .

Q. Basic: How is stability assessed under varying conditions?

Answer:

- Thermal Stability : TGA/DSC reveals decomposition >150°C.

- Photostability : UV-Vis monitoring under accelerated light exposure (e.g., 72 hours at 365 nm) .

Q. Advanced: What role does it play in conjugated polymer sensors?

Answer:

- Fluorescence Quenching : Boronate-amine interactions enhance sensitivity to nitroaromatics (detection limit: 10 nM).

- Polymer Backbone Integration : Improves electron delocalization, amplifying signal-to-noise ratios .

Q. Advanced: How to detect trace amounts in biological matrices?

Answer:

- Sample Prep : Solid-phase extraction (C18 columns) from serum/milk.

- Detection : LC-MS/MS with MRM transitions (e.g., m/z 273 → 155; LOQ: 0.1 ng/mL) .

Q. Table 1: Synthesis Optimization Data (Adapted from )

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Bromo | Pd(dppf)Cl₂ | THF/H₂O | 60 | 65 |

| Chloro | Pd(OAc)₂ | DMF | 80 | 32 |

属性

IUPAC Name |

2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2/c1-9-7-11(8-10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYDVNRAKVMVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718244 | |

| Record name | 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004761-68-5 | |

| Record name | 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。